molecular formula C12H6N2O4S3 B1611423 2,5-Bis(2-thienyl)-3,4-dinitrothiophene CAS No. 205170-72-5

2,5-Bis(2-thienyl)-3,4-dinitrothiophene

Cat. No.: B1611423
CAS No.: 205170-72-5
M. Wt: 338.4 g/mol
InChI Key: IPTUQHNCFXOVAT-UHFFFAOYSA-N
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Description

2,5-Bis(2-thienyl)-3,4-dinitrothiophene is a useful research compound. Its molecular formula is C12H6N2O4S3 and its molecular weight is 338.4 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dinitro-2,5-dithiophen-2-ylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6N2O4S3/c15-13(16)9-10(14(17)18)12(8-4-2-6-20-8)21-11(9)7-3-1-5-19-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPTUQHNCFXOVAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=C(C(=C(S2)C3=CC=CS3)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6N2O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00571563
Record name 2~3~,2~4~-Dinitro-1~2~,2~2~:2~5~,3~2~-terthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00571563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205170-72-5
Record name 2~3~,2~4~-Dinitro-1~2~,2~2~:2~5~,3~2~-terthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00571563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

The Significance of π Conjugated Oligothiophene Systems in Organic Electronics and Optoelectronics

π-conjugated oligothiophenes are a cornerstone class of materials in organic electronics, renowned for their excellent charge transport properties and tunable electronic characteristics. These systems, composed of repeating thiophene (B33073) units, form a delocalized π-electron system along the molecular backbone, which is essential for efficient charge carrier mobility. This inherent conductivity, coupled with their environmental stability and the potential for solution-based processing, makes them highly attractive for a range of applications.

The versatility of oligothiophenes lies in the ability to fine-tune their electronic and optical properties through chemical modification. The length of the conjugated chain, the introduction of various substituent groups, and the control of intermolecular packing in the solid state all have a profound impact on the material's performance in devices. Researchers have successfully employed oligothiophenes in a variety of organic electronic devices, including:

Organic Field-Effect Transistors (OFETs): As the active semiconductor layer, oligothiophenes can exhibit high charge carrier mobilities, rivaling those of amorphous silicon.

Organic Light-Emitting Diodes (OLEDs): Their tunable emission properties allow for the creation of displays and lighting solutions with a wide range of colors.

Organic Photovoltaics (OPVs): Oligothiophenes can function as the electron-donor material in the active layer of solar cells, absorbing sunlight to generate charge carriers.

The ability to systematically modify the structure of oligothiophenes to achieve desired electronic properties is a key driver of their continued exploration in materials science.

The Strategic Role of Dinitrothiophene and Nitroaromatic Moieties in Molecular Design

The introduction of nitroaromatic moieties, and specifically a dinitrothiophene core, into a π-conjugated system is a powerful strategy for molecular design in organic electronics. Nitro groups are potent electron-withdrawing groups, and their incorporation has several critical effects on the electronic structure of the molecule:

Lowering of LUMO Energy Levels: The primary impact of the dinitrothiophene moiety is the significant lowering of the Lowest Unoccupied Molecular Orbital (LUMO) energy level. This is a crucial factor in the design of n-type organic semiconductors, which transport electrons. For efficient electron injection and transport, a low-lying LUMO is essential.

Enabling Ambipolar Transport: The strong electron-withdrawing nature of the dinitro groups can also lead to ambipolar charge transport, meaning the material can conduct both electrons (n-type) and holes (p-type). This dual functionality is highly desirable for the fabrication of more complex and efficient electronic circuits, such as complementary inverters.

Tuning of the Band Gap: The introduction of nitro groups influences the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the LUMO, effectively tuning the material's band gap. This allows for the absorption and emission of light at specific wavelengths, which is critical for optoelectronic applications.

The strategic placement of the dinitrothiophene unit within an oligothiophene framework, therefore, provides a robust method for creating materials with tailored electronic properties, particularly for applications requiring efficient electron transport or ambipolar behavior.

Research Trajectory and Potential of 2,5 Bis 2 Thienyl 3,4 Dinitrothiophene

Synthesis of Halogenated Dinitrothiophene Intermediates

The synthesis of the target molecule invariably proceeds through a crucial intermediate, a halogenated 3,4-dinitrothiophene. This precursor provides the necessary electrophilic sites for subsequent carbon-carbon bond formation.

Preparation of 2,5-Dibromo-3,4-dinitrothiophene (B14878) via Nitration of Halogenated Thiophenes

The primary and most widely reported precursor for the synthesis of this compound is 2,5-Dibromo-3,4-dinitrothiophene. ossila.comsigmaaldrich.comchemimpex.com This intermediate is typically synthesized through the direct nitration of 2,5-dibromothiophene (B18171).

The standard procedure involves the slow addition of 2,5-dibromothiophene to a potent nitrating mixture. researchgate.net Common reagent combinations include concentrated nitric acid with concentrated sulfuric acid, sometimes supplemented with fuming sulfuric acid. researchgate.net The reaction is highly exothermic and requires careful temperature control, typically being carried out in an ice bath to keep the temperature below 20 °C. Upon completion, the reaction mixture is poured onto ice, causing the solid product to precipitate. researchgate.net The crude product is then collected by filtration and purified, often by recrystallization from a solvent like methanol, to yield light yellow crystals. researchgate.net

While this method is effective, reported yields have varied. One protocol describes a yield of 43.7% when using a mixture of concentrated sulfuric and nitrous acids. However, other procedures utilizing concentrated nitric acid, sulfuric acid, and fuming sulfuric acid have reported significantly higher yields, reaching up to 91%. researchgate.net This suggests that the precise composition of the nitrating medium and reaction conditions are critical for optimizing the output.

Table 1: Synthesis of 2,5-Dibromo-3,4-dinitrothiophene via Nitration
Starting MaterialNitrating AgentsSolvent/ConditionsReported YieldReference
2,5-DibromothiopheneConcentrated H₂SO₄, Concentrated HNO₃Ice bath, temp <20 °C43.7%
2,5-DibromothiopheneConcentrated HNO₃/H₂SO₄, Fuming H₂SO₄Not specified~80–95% researchgate.net
2,5-DibromothiopheneConcentrated HNO₃/H₂SO₄, Fuming H₂SO₄Not specified, recrystallized from methanol91% researchgate.net

Exploration of Alternative Nitration Strategies for Thiophene Scaffolds

The harsh, strongly acidic conditions of traditional nitration methods can be problematic for sensitive substrates and present environmental concerns. google.comnih.gov This has led to the exploration of alternative, milder nitration strategies for heterocyclic compounds, including thiophenes. semanticscholar.org

Thiophenes are generally easier to nitrate (B79036) than many other five-membered heterocycles and can react with mild nitrating agents. semanticscholar.org Alternative methods reported for the nitration of various aromatic and heteroaromatic systems that could potentially be adapted for thiophene scaffolds include:

N-Nitrosaccharin: This bench-stable, inexpensive, and recyclable reagent can serve as a controllable source of the nitronium ion, allowing for the mild nitration of various arenes and heteroarenes, including substituted thiophenes, often in good yields. nih.gov

Metal Nitrates: Reagents like cerium (IV) ammonium (B1175870) nitrate and bismuth nitrate supported on montmorillonite (B579905) clay have been used for direct nitration under milder conditions than mixed acids. semanticscholar.org

Dinitrogen Pentoxide (N₂O₅): This reagent has also been investigated as a potent but potentially more selective nitrating agent. semanticscholar.org

Metal-exchanged Clay Catalysts: Studies have shown that catalysts like Fe³⁺ ion-exchanged montmorillonite clay can be used with nitric acid (in the absence of sulfuric acid or acetic anhydride) for the selective nitration of thiophene, offering a more environmentally friendly approach. google.com

While these methods have been successfully applied to various thiophene derivatives, their specific application to produce 2,5-Dibromo-3,4-dinitrothiophene is not as extensively documented as the classic mixed-acid approach.

Metal-Catalyzed Cross-Coupling Reactions for Terthiophene Construction

With the halogenated dinitrothiophene intermediate in hand, the central synthetic step involves forming the terthiophene backbone through metal-catalyzed cross-coupling reactions. The bromine atoms at the 2- and 5-positions serve as effective leaving groups for this transformation. ossila.com

Stille Coupling for the Formation of this compound

The most established and frequently cited method for synthesizing this compound is the palladium-catalyzed Stille cross-coupling reaction. researchgate.net This reaction involves coupling 2,5-Dibromo-3,4-dinitrothiophene with two equivalents of an organotin reagent, typically 2-(tributylstannyl)thiophene (B31521). researchgate.net

The reaction is generally carried out in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) or toluene (B28343), under an inert atmosphere. researchgate.net A palladium catalyst is essential, with bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) being a common choice. researchgate.net The mixture is heated to facilitate the reaction, with temperatures ranging from 80 °C in THF to 115 °C in toluene. researchgate.net After the reaction is complete, a standard aqueous workup is performed, followed by purification, typically via column chromatography, to isolate the final product. This synthetic route has been shown to produce the target compound in good yield, with one detailed procedure reporting a yield of 76.6%.

Table 2: Stille Coupling for Synthesis of this compound
ReactantsCatalystSolventConditionsReported YieldReference
2,5-Dibromo-3,4-dinitrothiophene, 2-(Tributylstannyl)thiophenePd(PPh₃)₂Cl₂Dry THF80 °C, 18 hours76.6%
2,5-Dibromo-3,4-dinitrothiophene, 2-(Tributylstannyl)thiophenePdCl₂(PPh₃)₂Anhydrous Toluene115 °CNot specified researchgate.net

Investigation of Suzuki Coupling Analogues for Terthiophene Synthesis

The Suzuki-Miyaura coupling is another powerful palladium-catalyzed reaction for forming carbon-carbon bonds. nih.govyoutube.com It offers several advantages over the Stille coupling, most notably the use of less toxic and more environmentally benign organoboron reagents instead of organostannanes. youtube.com This reaction typically couples an organic halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. nih.gov

In the context of terthiophene synthesis, a Suzuki reaction would involve coupling 2,5-Dibromo-3,4-dinitrothiophene with a thienylboronic acid, such as 2-thiopheneboronic acid. While the direct synthesis of this compound via Suzuki coupling is not as widely documented as the Stille reaction, the methodology is well-established for a vast range of thiophene-containing compounds. mdpi.commdpi.com The successful coupling of various bromo- and chloroarenes with thiopheneboronic acids suggests the feasibility of this route. nih.govmdpi.com

Key components for a successful Suzuki coupling would include:

Palladium Catalyst: A variety of palladium catalysts are effective, with [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) being a robust choice for coupling heteroaryl halides. mdpi.com

Base: A base such as potassium carbonate (K₂CO₃) or cesium carbonate is required to activate the organoboron species for transmetalation. nih.govmdpi.com

Solvent: Ethereal solvents like dimethoxyethane (DME) or mixtures including toluene and water are common. mdpi.commdpi.com

Although obstacles can arise in Suzuki couplings when strongly electron-withdrawing groups, like nitro groups, are present on the boronic acid partner, having them on the aryl halide substrate is generally more tolerated. nih.gov Therefore, the Suzuki coupling remains a highly viable and attractive alternative to the Stille reaction for the synthesis of the target terthiophene.

Synthetic Routes to Functionalized Thienyl Building Blocks

The success of the cross-coupling strategies depends on the availability of the requisite functionalized thienyl building blocks.

For the Stille coupling , the key reagent is 2-(tributylstannyl)thiophene . This organostannane is commercially available but can also be prepared in the laboratory. A common method involves the lithiation of thiophene or 2-bromothiophene (B119243) with a strong base like n-butyllithium, followed by quenching the resulting thienyllithium species with tributyltin chloride.

For the Suzuki coupling , the necessary building block is 2-thienylboronic acid . This reagent is also commercially available. Its synthesis typically starts from 2-bromothiophene, which is converted into a Grignard reagent (2-thienylmagnesium bromide) by reacting it with magnesium metal. audreyli.com This organomagnesium compound is then reacted with a boron electrophile, such as trimethyl borate, at low temperature. audreyli.com An acidic workup hydrolyzes the resulting boronate ester to yield the final 2-thienylboronic acid as a stable solid. audreyli.com

Methodological Advancements in Heteroaromatic Dinitro Compound Synthesis

The synthesis of heteroaromatic compounds containing dinitro groups is a significant area of organic chemistry, driven by the unique electronic characteristics these functionalities impart. The powerful electron-withdrawing nature of the nitro groups can be leveraged to tune the optical and electronic properties of materials. The preparation of this compound is a prime example, involving a two-step process that begins with the synthesis of a key precursor, 2,5-dibromo-3,4-dinitrothiophene.

The foundational step in producing this compound is the nitration of 2,5-dibromothiophene. This reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, a classic and potent nitrating agent. researchgate.net To achieve a high yield of the desired 2,5-dibromo-3,4-dinitrothiophene, fuming sulfuric acid is also utilized in the reaction mixture. researchgate.net The reaction is carefully controlled, often at a low temperature, to manage the exothermic nature of the nitration and to favor the formation of the dinitro product. One documented procedure reports a yield of 91% for this nitration step. researchgate.net

Following the successful synthesis of the dinitrated and dibrominated thiophene precursor, the next stage involves a palladium-catalyzed cross-coupling reaction. The Stille coupling reaction is a versatile and widely used method for forming carbon-carbon bonds. In the synthesis of this compound, 2,5-dibromo-3,4-dinitrothiophene is reacted with 2-tributylstannylthiophene. researchgate.net This reaction is catalyzed by a palladium complex, specifically bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂). researchgate.net The coupling is typically performed in an anhydrous solvent, such as toluene, and heated to facilitate the reaction, with one source specifying a temperature of 115°C. researchgate.net This step effectively replaces the bromine atoms with thienyl groups, yielding the final product.

Table 1: Synthesis of 2,5-dibromo-3,4-dinitrothiophene

Starting MaterialReagentsSolventTemperatureYield
2,5-dibromothiopheneConcentrated Nitric Acid, Concentrated Sulfuric Acid, Fuming Sulfuric AcidNot SpecifiedNot Specified91% researchgate.net

Table 2: Synthesis of this compound via Stille Coupling

Reactant 1Reactant 2CatalystSolventTemperature
2,5-dibromo-3,4-dinitrothiophene2-tributylstannylthiophenePdCl₂(PPh₃)₂Anhydrous Toluene115°C researchgate.net

The broader field of synthesizing heteroaromatic dinitro compounds has seen significant methodological advancements aimed at improving efficiency, selectivity, and safety. Traditional nitration methods, while effective, often require harsh conditions and can lead to side products. nih.gov Modern approaches focus on the use of milder and more selective nitrating agents. For instance, the use of urea (B33335) nitrate under microwave irradiation has been explored for the nitration of phenols, offering a safer alternative to strong acids. researchgate.net

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reactions, often leading to higher yields and shorter reaction times. sphinxsai.comorganic-chemistry.orgyoutube.com This technology has been applied to various heterocyclic syntheses and holds promise for the efficient production of dinitro compounds. researchgate.net

Another significant advancement is the development of continuous flow synthesis. beilstein-journals.orgrsc.orgenergetic-materials.org.cn This technique offers precise control over reaction parameters such as temperature and reaction time, leading to improved safety, scalability, and product consistency. beilstein-journals.org Flow chemistry has been successfully applied to the reduction of nitro compounds and the synthesis of various nitrogen-containing heterocycles, suggesting its potential applicability to the synthesis of dinitrothiophenes and their derivatives. beilstein-journals.orgrsc.orgrsc.org

Furthermore, advancements in cross-coupling reactions continue to provide more efficient ways to functionalize heteroaromatic cores. While the Stille coupling is effective, concerns about the toxicity of organotin reagents have driven the development of alternative methods like the Suzuki coupling, which utilizes less toxic boronic acids. The principles of these advanced coupling reactions are broadly applicable to the synthesis of a wide range of functionalized aromatic and heteroaromatic compounds.

Optical Spectroscopic Investigations

Optical spectroscopy provides critical insights into the electronic transitions and photophysical properties of conjugated molecules.

The electronic absorption and emission properties of this compound are crucial for understanding its behavior in optoelectronic devices. Theoretical studies based on Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level have predicted that the HOMO-LUMO gap of the molecule corresponds to UV-vis absorption maxima in the range of 639–650 nm (1.90–1.94 eV). This absorption is attributed to an intramolecular charge transfer from the conjugated terthiophene backbone (where the HOMO is delocalized) to the electron-deficient nitro-substituted central thiophene ring (where the LUMO is predominantly localized).

While specific experimental emission data for this compound is not extensively documented in the reviewed literature, studies on analogous 2,5-bis(het)aryl substituted thiophenes provide valuable context. For instance, a series of related compounds exhibit emission bands in dioxane solution ranging from 410 nm to 536 nm. uni-halle.de The Stokes shift, which is the difference between the absorption and emission maxima, for these related compounds varies significantly, from 39 nm to 191 nm, indicating a range of excited-state geometries and relaxation pathways. uni-halle.de

Table 1: Theoretical and Comparative Experimental Optical Data

Compound Predicted/Experimental λmax (abs) Emission λmax Stokes Shift (nm) Solvent/Method
This compound 639–650 nm Not Reported Not Reported DFT Calculation
Related 2,5-bis(het)aryl substituted thiophene (6b) Not Reported 410 nm Not Reported Dioxane
Related 2,5-bis(het)aryl substituted thiophene (6j) Not Reported 536 nm Not Reported Dioxane
Related 2,5-bis(het)aryl substituted thiophene (16b) Not Reported Not Reported 39 nm Dioxane

Note: Data for related compounds is provided for comparative purposes. uni-halle.de

Spectroelectrochemistry is a powerful technique for probing the optical properties of a molecule in its various charged states (radical anions and cations), which simulate the effect of doping in a semiconductor. For classes of compounds like 2,5-bis-thienyl substituted thiophenes, it has been demonstrated that their charged species exhibit strong absorptions in the visible and near-infrared (NIR) regions, a characteristic that is highly desirable for electrochromic device applications. uni-halle.de

The in-situ combination of cyclic voltammetry, EPR spectroscopy, and UV-Vis-NIR absorption spectroscopy allows for the direct correlation of an applied potential with changes in the optical and magnetic properties of the molecule. uni-halle.de Upon electrochemical reduction or oxidation, new absorption bands corresponding to the radical ions appear, providing direct evidence of the electronic transitions in the doped states. While specific spectroelectrochemical data for this compound is not detailed in the available literature, the general behavior of related thiophene oligomers suggests that the introduction of charge would lead to the formation of new, lower-energy absorption bands in the NIR region, indicative of polaron and bipolaron formation.

Electrochemical Characterization Techniques

Electrochemical methods are indispensable for determining the redox potentials and frontier molecular orbital (FMO) energy levels of organic semiconductors.

Cyclic voltammetry (CV) is a primary tool for investigating the redox behavior of electroactive molecules and estimating their HOMO and LUMO energy levels. nih.gov Theoretical calculations for this compound place the HOMO energy at approximately -5.16 eV and the LUMO energy at -3.41 eV. The presence of the strong electron-withdrawing nitro groups is predicted to lower the LUMO energy by as much as 1.3 eV compared to unsubstituted terthiophenes, thereby enhancing its electron affinity and making it suitable for n-type semiconductor applications.

Experimental CV studies on a range of 2,5-bis(het)aryl substituted thiophenes have shown that these compounds are capable of both electrochemical oxidation and reduction. uni-halle.de The precise redox potentials are highly dependent on the nature of the substituents on the thiophene backbone. uni-halle.de For instance, the introduction of electron-withdrawing groups facilitates reduction, while electron-donating groups make oxidation more accessible. The onset potentials of the first oxidation and reduction peaks in a CV experiment can be used to experimentally estimate the HOMO and LUMO energy levels, respectively. nih.gov

Table 2: Theoretical Frontier Molecular Orbital Energies

Compound HOMO (eV) LUMO (eV) Bandgap (eV) Method

Source:

Electron Paramagnetic Resonance (EPR) spectroscopy is a highly sensitive technique for the detection and characterization of radical species, such as the radical anions and cations formed during electrochemical doping. In a study of a related 2,5-bis(het)aryl substituted thiophene bearing a nitro group, the first reduction was observed at a relatively low negative potential, leading to the formation of a stable radical anion that could be investigated by EPR spectroscopy. uni-halle.de

The resulting EPR spectrum displayed a signal with a g-value of 2.0048 and a well-resolved hyperfine structure. uni-halle.de The largest hyperfine coupling constant was attributed to the nitrogen nucleus of the NO2 group (a(14N) = 7.76 Gauss), with smaller couplings arising from the protons on the thiophene backbone. uni-halle.de This indicates that in the radical anion, the spin density is significantly localized on the nitro group, a finding that is consistent with the predicted localization of the LUMO on the central dinitrothiophene unit. uni-halle.de Such studies provide invaluable information on the distribution of spin density in the charged species, which is critical for understanding charge transport mechanisms at the molecular level. uni-halle.de

Solid-State Structural Characterization

While a specific single-crystal X-ray structure for this compound was not found in the reviewed literature, crystallographic analyses of closely related molecules provide significant insights into its likely solid-state packing. The molecular structure consists of a central thiophene ring functionalized with two nitro groups at the 3 and 4 positions and two thienyl groups at the 2 and 5 positions.

X-ray diffraction studies of analogous dinitrothiophene derivatives reveal that the central thiophene core tends to be planar, with a slight quinoidal character due to the strong electron-withdrawing nature of the nitro groups. In similar terthiophene structures, the interplanar angles between the central thiophene and the outer thienyl rings typically range from 15° to 25°. This non-coplanarity can disrupt extensive π-orbital overlap along the molecular backbone but often improves the solubility of the compound in organic solvents.

In the solid state, related molecules have been observed to arrange in a face-to-face π-stacking motif with intermolecular distances between 3.47 Å and 3.65 Å. This type of packing is conducive to charge transport in solid-state devices. For example, the crystal structure of 3,4-Dinitro-2,5-bis[4-(trifluoromethyl)phenyl]thiophene, a related compound, shows dihedral angles of 35.90° and 61.94° between the central thiophene and the flanking phenyl rings. nih.gov The nitro groups in this analogue are twisted with respect to the thiophene ring by 53.66° and 31.63°. nih.gov

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound

Theoretical and Computational Studies on 2,5 Bis 2 Thienyl 3,4 Dinitrothiophene and Its Derivatives

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations provide profound insights into the electronic characteristics of molecules, governing their optical, electrical, and reactive properties. For 2,5-bis(2-thienyl)-3,4-dinitrothiophene, these methods reveal a unique electronic landscape shaped by its constituent aromatic rings and potent electron-withdrawing groups.

Density Functional Theory (DFT) for Frontier Molecular Orbitals (HOMO-LUMO) and Electronic Band Gaps

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of molecules. Calculations, particularly at the B3LYP/6-311G(d,p) level of theory, have been employed to determine the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—for this compound. nih.gov

The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. For this compound, the HOMO energy is calculated to be -5.16 eV, and the LUMO energy is -3.41 eV. nih.gov The difference between these energies, known as the HOMO-LUMO gap (ΔE), is a critical parameter that correlates with the molecule's electronic band gap and chemical reactivity. It is calculated to be 1.75 eV. nih.gov A smaller HOMO-LUMO gap generally implies a higher chemical reactivity and lower kinetic stability. rsc.org

The introduction of the two electron-withdrawing nitro (NO₂) groups at the 3 and 4 positions of the central thiophene (B33073) ring has a profound effect on the electronic structure. These groups significantly lower the energy of the LUMO by approximately 1.3 eV compared to unsubstituted terthiophenes. nih.gov This enhanced electron affinity is a desirable characteristic for n-type semiconductor materials used in organic electronics. nih.gov

Analysis of the orbital distributions reveals that the HOMO is primarily delocalized across the entire conjugated terthiophene backbone. In contrast, the LUMO is predominantly localized on the central thiophene ring that is substituted with the dinitro groups. nih.gov This spatial separation of the frontier orbitals results in an intramolecular charge transfer character upon electronic excitation. nih.gov Theoretical calculations of the HOMO-LUMO gap show good agreement with experimental values derived from UV-vis absorption maxima, which fall in the range of 1.90-1.94 eV. nih.gov

DFT Calculated Electronic Properties of this compound
ParameterCalculated Value (eV)Reference
HOMO Energy-5.16 nih.gov
LUMO Energy-3.41 nih.gov
Electronic Band Gap (ΔE)1.75 nih.gov

Analysis of Biradicaloid Character and Spin Density Distributions

The concept of biradicaloid character refers to molecules that exist in an open-shell singlet ground state, where two electrons are weakly coupled and occupy two nearly degenerate molecular orbitals. While closed-shell quinoidal structures can be drawn for compounds like this compound, the strong electron-withdrawing nature of the 3,4-dinitro substituents on a quinoidal thiophene core can, in theory, stabilize such an open-shell configuration. nih.gov Theoretical studies on long quinoidal oligothiophenes have provided evidence for their biradicaloid nature. nih.gov For this compound, a significant biradicaloid character would imply unique optical and magnetic properties arising from the partial diradical nature of its ground state.

Spin density distribution describes the spatial location of unpaired electron density in open-shell molecules. In the context of a molecule with biradicaloid character, the spin density would be distributed across the molecular framework. Computationally, the spin density distribution can be calculated using unrestricted DFT methods (UDFT), which treat alpha (spin-up) and beta (spin-down) electrons separately. The resulting spin density, ρs(r) = ρα(r) – ρβ(r), can be visualized as an isosurface to identify regions of positive (excess alpha spin) and negative (excess beta spin) density. For this compound, one would anticipate that any significant spin density would be delocalized over the π-conjugated system, with potential contributions from the nitro groups, reflecting the distribution of the weakly coupled electrons.

Molecular Dynamics and Simulation of Intermolecular Interactions

The performance of organic electronic devices is not only dependent on the properties of individual molecules but also heavily influenced by how these molecules arrange themselves in the solid state. Molecular dynamics and simulation techniques are employed to understand these intermolecular interactions and their consequences.

Understanding Solid-State Packing and its Influence on Charge Carrier Transport

The arrangement of molecules in the solid state, or crystal packing, dictates the efficiency of charge carrier transport, a fundamental process in semiconductor devices. For this compound and its derivatives, X-ray crystallography reveals crucial details about their solid-state structure.

A key feature observed in the crystal packing is face-to-face π-stacking, with intermolecular distances ranging from 3.47 to 3.65 Å. nih.gov This type of arrangement, where the planar aromatic faces of adjacent molecules overlap, creates pathways for electrons to hop between molecules. The efficiency of this charge transport is highly dependent on the degree of π-orbital overlap, which is maximized by close packing distances. The presence of intermolecular C-H···O hydrogen bonds, as seen in related dinitrothiophene structures, can further help to stabilize the crystal structure and enforce a favorable packing motif. rsc.org While polymers derived from related dinitrothiophenes have been shown to be amorphous in the solid state, the presence of ordered domains is critical for efficient charge transport. researchgate.net Time-of-flight (TOF) studies on similar thiophene-based polymers have demonstrated that enhancing molecular ordering, for instance through annealing, can significantly improve charge carrier mobility. researchgate.net

Conformational Analysis and Planarity Effects on Optoelectronic Properties

This deviation from planarity, or non-coplanarity, has a dual effect. On one hand, it reduces the extent of π-orbital overlap along the conjugated backbone, which can slightly diminish the electronic coupling. nih.gov On the other hand, this twisting of the molecular structure can disrupt efficient crystal packing, which in turn enhances the solubility of the compound in organic solvents, a crucial aspect for solution-based processing of electronic devices. nih.gov The balance between planarity for conjugation and non-planarity for solubility is a key consideration in the molecular design of organic semiconductors. The 3,4-dinitro substitution pattern is noted to induce a slight quinoid distortion in the central thiophene ring, a structural change that can improve electron transport properties. nih.gov

Mechanistic Insights into Electron Transfer and Reduction Processes

The electron-deficient nature of the this compound core, imparted by the powerful nitro groups, makes it susceptible to electron transfer and reduction reactions. The nitro groups can be readily reduced to amino groups. This transformation is a key step in the synthesis of more complex heterocyclic systems, such as thieno[3,4-b]pyrazines, which are themselves valuable materials for organic electronics. jmaterenvironsci.comtu-braunschweig.de

The reduction of the precursor, 2,5-dibromo-3,4-dinitrothiophene (B14878), is typically accomplished using reducing agents like tin (Sn) or tin(II) chloride (SnCl₂) in an acidic medium. nih.gov This process converts the two nitro functionalities into primary amino groups, yielding a diamino-thiophene derivative. nih.gov This reactivity highlights the strong electrophilic character of the dinitro-substituted thiophene core.

Furthermore, the strong electron-withdrawing effect of the nitro groups significantly activates the rest of the thiophene ring towards nucleophilic attack. nih.gov This activation facilitates nucleophilic aromatic substitution (SNAr) reactions, where the bromine atoms on the precursor 2,5-dibromo-3,4-dinitrothiophene can be displaced by various nucleophiles. nih.gov This reactivity provides a versatile pathway for further functionalization of the molecule, allowing for the tuning of its electronic and physical properties.

Table of Compounds Mentioned

Compound Name
This compound
2,5-dibromo-3,4-dinitrothiophene
3,4-dinitro-2,5-bis[4-(trifluoromethyl)phenyl]thiophene

Computational Prediction of Derivative Properties for Rational Design

The rational design of novel materials based on the this compound scaffold hinges on the predictable modification of its electronic properties through the introduction of various functional groups. The parent molecule, with its central electron-accepting dinitrothiophene core flanked by electron-donating thienyl groups, possesses a unique electronic structure that can be systematically tuned.

Computational methods, primarily DFT, are instrumental in predicting how structural modifications will impact key electronic parameters such as the highest occupied molecular orbital (HOMO) energy, the lowest unoccupied molecular orbital (LUMO) energy, and the resulting HOMO-LUMO gap (E_gap). These parameters are critical in determining the charge injection/extraction barriers, charge transport characteristics, and optical absorption properties of the material.

For the parent compound, this compound, DFT calculations at the B3LYP/6-311G(d,p) level have established its frontier molecular orbital energies. researchgate.net The HOMO is calculated to be at -5.16 eV and the LUMO at -3.41 eV, resulting in an energy gap of 1.75 eV. researchgate.net The LUMO is predominantly localized on the central, electron-deficient dinitrothiophene ring, a feature that enhances its electron-accepting capability and makes it suitable for n-type semiconductor applications. researchgate.net

The strategic functionalization of the terminal thienyl rings provides a powerful avenue for the rational design of derivatives with tailored optoelectronic properties. By introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at the 5-position of the terminal thiophene rings, it is possible to systematically modulate the frontier orbital energy levels.

Key Principles of Rational Design:

Electron-Donating Groups (EDGs): The introduction of EDGs, such as alkyl, alkoxy (e.g., -OCH3), or amino groups (e.g., -NH2, -NMe2), is predicted to raise the energy of the HOMO more significantly than the LUMO. This effect generally leads to a reduction in the HOMO-LUMO gap. sid.irnih.gov A higher HOMO level can facilitate hole injection in certain device architectures and often results in a red-shift (bathochromic shift) of the material's absorption spectrum. researchgate.net

Electron-Withdrawing Groups (EWGs): Conversely, the attachment of EWGs, such as cyano (-CN), nitro (-NO2), or ester groups, is expected to lower the energies of both the HOMO and LUMO. researchgate.netnih.gov The strong electron-withdrawing nature of these groups tends to have a more pronounced stabilizing effect on the LUMO level. researchgate.net This can enhance the electron affinity of the molecule, which is beneficial for n-type charge transport, and can also lead to a narrowing of the energy gap. researchgate.netnih.gov

The following table summarizes the known computational data for the parent compound and the predicted effects of various functional groups on its electronic properties, based on established trends in related thiophene systems.

Compound/DerivativeSubstituent (R)Predicted Effect on HOMO LevelPredicted Effect on LUMO LevelPredicted Effect on Energy Gap (E_gap)Supporting Evidence
This compound -H-5.16 eV-3.41 eV1.75 eVDirect DFT calculation. researchgate.net
Derivative with Electron-Donating Group-OCH3, -NMe2Increase (destabilize)Slight IncreaseDecreaseStudies on other thiophene-based systems show that EDGs raise the HOMO level, leading to a smaller bandgap and a red-shift in absorption. sid.irnih.gov
Derivative with Electron-Withdrawing Group-CN, -NO2Decrease (stabilize)Significant DecreaseDecreaseThe introduction of strong EWGs like nitro groups has been shown to significantly lower LUMO levels in oligothiophenes, enhancing electron affinity and reducing the energy gap. researchgate.netnih.govacs.org
Derivative with Halogen Group-Cl, -BrDecrease (stabilize)DecreaseModest ChangeHalogens act as weakly deactivating groups through induction and can lower both HOMO and LUMO levels, often with a less dramatic effect on the bandgap compared to strong EWGs. sid.ir

These computational predictions provide a powerful framework for the rational design of new derivatives of this compound. For instance, to develop materials for organic solar cells that can absorb a broader range of the solar spectrum, the energy gap could be narrowed by introducing strong electron-donating or electron-withdrawing groups. For applications requiring specific energy level alignment with other materials in a device, the HOMO and LUMO levels can be fine-tuned by selecting appropriate substituents. This in silico approach allows for the screening of a vast library of potential derivatives, prioritizing the most promising candidates for synthesis and experimental characterization, thus saving significant time and resources.

Reactivity and Derivatization Strategies for Advanced Materials Development

Selective Reduction Chemistry of Nitro Groups

The electron-withdrawing nitro groups on the central thiophene (B33073) ring are key reactive sites. Their selective reduction opens pathways to a variety of nitrogen-containing heterocyclic structures, which are pivotal for creating materials with tailored electronic and optical properties.

The conversion of the dinitro compound into its diamino analogue, 3',4'-diamino-2,2':5',2''-terthiophene, is a fundamental transformation. This reaction is typically achieved through chemical reduction. A common and effective method involves the use of tin(II) chloride (SnCl₂) in the presence of an acid, such as concentrated hydrochloric acid (HCl), with ethanol (B145695) serving as a solvent. youtube.com In this process, the 3',4'-dinitro-2,2':5',2''-terthiophene is suspended in a mixture of ethanol and concentrated HCl, to which a solution of anhydrous SnCl₂ in ethanol is added. youtube.com The reaction mixture is stirred for an extended period at a controlled temperature, after which the product is isolated by neutralization with a base like sodium hydroxide (B78521) (NaOH). youtube.com This reduction effectively converts the two nitro groups (-NO₂) into amino groups (-NH₂), yielding the highly reactive 3',4'-diamino-2,2':5',2''-terthiophene, a crucial intermediate for further synthesis. youtube.comlibretexts.orgossila.com

Table 1: Representative Reduction of 3',4'-Dinitro-2,2':5',2''-terthiophene

ReactantReagentsProductYieldReference
3',4'-Dinitro-2,2':5',2''-terthiophene1. SnCl₂, Conc. HCl, Ethanol2. NaOH3',4'-Diamino-2,2':5',2''-terthiophene87% youtube.com

This interactive table summarizes the synthetic protocol for the reduction of the dinitro compound to its diamino derivative.

The ortho-diamine functionality of 3',4'-diamino-2,2':5',2''-terthiophene is a gateway to fused heterocyclic systems through cyclization reactions. These reactions extend the conjugated framework, significantly influencing the electronic properties of the resulting molecules.

Thienopyrazine Scaffolds: The diamine can be readily condensed with α-dicarbonyl compounds (α-diones) to form thieno[3,4-b]pyrazine (B1257052) derivatives. wikipedia.orguoanbar.edu.iq This reaction typically proceeds by refluxing the diamine and the appropriate α-dione in a solvent like ethanol. sigmaaldrich.comresearchgate.net The formation of the pyrazine (B50134) ring fused to the central thiophene creates a robust, electron-accepting core. The properties of the final material can be fine-tuned by selecting different substituents on the α-dione precursor. uoanbar.edu.iq This strategy has been employed to synthesize a variety of 2,3-disubstituted 5,7-bis(2-thienyl)thieno[3,4-b]pyrazines. wikipedia.org

Thienothiadiazole Scaffolds: Alternatively, the diamino-terthiophene can undergo cyclization to form a thieno[3,4-c] libretexts.orgwikipedia.orgquimicaorganica.orgthiadiazole ring system. This heterocycle is known for its strong electron-accepting nature. The reaction involves treating the diamine with a sulfur-containing reagent capable of forming the N-S-N linkage. The resulting thieno[3,4-b]thiadiazole derivatives have been investigated for applications in small molecule photodetectors. The formation of these fused scaffolds is a key strategy for creating materials with low LUMO levels and narrow bandgaps, which are desirable for organic electronics.

Functionalization via Halogenated Precursors and Core Modification

The synthesis and functionalization of the terthiophene system often begin with a halogenated precursor, which provides reactive handles for cross-coupling reactions. This approach allows for the systematic extension of the conjugated system and the introduction of various functional groups.

The parent compound, 2,5-bis(2-thienyl)-3,4-dinitrothiophene, is itself synthesized from a halogenated precursor, 2,5-dibromo-3,4-dinitrothiophene (B14878). This dibrominated building block is crucial for extending the thiophene core. uoanbar.edu.iq Palladium-catalyzed cross-coupling reactions, such as Stille coupling (using organotin reagents) or Suzuki coupling (using organoboron reagents), are employed to form C-C bonds at the bromo-substituted positions. libretexts.org

In a typical Stille coupling, 2,5-dibromo-3,4-dinitrothiophene is reacted with 2-(tributylstannyl)thiophene (B31521) in the presence of a palladium catalyst like dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) in an anhydrous solvent such as toluene (B28343) at elevated temperatures. youtube.comwikipedia.org This reaction attaches a thienyl group at both the 2- and 5-positions of the central dinitrothiophene ring, yielding the target molecule and extending the π-conjugation across the three-ring system. wikipedia.org This synthetic strategy is fundamental to building the terthiophene backbone.

A significant challenge in working with extended π-conjugated systems is their often poor solubility. This issue can be addressed by introducing solubilizing groups, such as long alkyl chains. libretexts.org This functionalization is conveniently achieved during the synthesis of the terthiophene backbone. By using organotin or organoboron thiophene derivatives that are already substituted with alkyl or ether chains in the cross-coupling reaction, these groups become incorporated into the final structure. libretexts.org For instance, reacting 2,5-dibromo-3,4-dinitrothiophene with an alkyl-substituted 2-(tributylstannyl)thiophene would yield a terthiophene with alkyl chains on the outer rings, enhancing its processability for device fabrication.

Furthermore, the properties of the derivative materials, such as the thienopyrazine-based systems, can be precisely tuned by introducing a wide array of functional groups. uoanbar.edu.iq After the initial synthesis, further modifications can be made to the core structure, allowing for the adjustment of electronic and optical characteristics to suit specific applications in fields like organic photovoltaics and electronics. uoanbar.edu.iq

Ring-Opening Reactions of the Dinitrothiophene Core

While much of the chemistry of this compound focuses on reactions that maintain the integrity of the heterocyclic core, the electronic nature of the central ring makes it susceptible to certain reactions that could lead to ring cleavage. The two strongly electron-withdrawing nitro groups render the 3,4-dinitrothiophene core highly electron-deficient. libretexts.org This property activates the thiophene ring towards nucleophilic attack, a reactivity pathway not typically observed in electron-rich aromatic systems like unsubstituted thiophene.

In principle, a potent nucleophile can attack the carbon atoms of the dinitrothiophene ring, particularly at the 2- and 5-positions which are adjacent to the sulfur atom. libretexts.org Such an attack can lead to the formation of a stabilized anionic intermediate, often referred to as a Meisenheimer complex. libretexts.org Depending on the reaction conditions and the nature of the nucleophile, this intermediate could potentially undergo further reactions leading to the rupture or fragmentation of the thiophene ring. libretexts.org However, this reactivity is less explored compared to the synthetic routes that utilize the compound as a stable building block for larger conjugated systems. The primary utility of the dinitrothiophene core in materials science relies on its stability and its powerful electron-withdrawing character within a larger molecular framework.

Formation of Highly Functionalized Dinitrobutadiene Intermediates

A key reactive pathway for 3,4-dinitrothiophene systems involves the ring-opening of the central thiophene ring to yield highly functionalized 1,4-disubstituted 2,3-dinitro-1,3-butadiene intermediates. This transformation is a significant strategy as it converts a five-membered heterocyclic ring into a flexible, open-chain conjugated system, which can then be utilized in a variety of subsequent reactions.

Research into the synthetic utility of 3,4-dinitrothiophene has demonstrated that the thiophene ring can be cleaved under specific conditions to afford these dinitrobutadiene derivatives. researchgate.netresearchgate.net This process fundamentally alters the electronic and structural properties of the molecule, paving the way for the construction of new molecular frameworks. While this ring-opening has been established for the parent 3,4-dinitrothiophene, its direct application to this compound to produce the corresponding 1,4-di(2-thienyl)-2,3-dinitro-1,3-butadiene has not been explicitly documented in the reviewed literature. However, based on the known chemistry of the dinitrothiophene core, this transformation is chemically plausible.

The general transformation can be represented as follows:

Table 1: Ring-Opening of 3,4-Dinitrothiophene to a Dinitrobutadiene Intermediate

Reactant Product Transformation

This ring-opening strategy unlocks a versatile intermediate that is primed for further synthetic elaboration, particularly in the realm of cycloaddition chemistry.

Subsequent Cycloaddition Reactions for Novel Heterocyclic Systems (e.g., Isoxazoles, Pyrroles)

The highly conjugated and electron-deficient nature of the 2,3-dinitro-1,3-butadiene intermediates makes them excellent substrates for cycloaddition reactions, enabling the synthesis of a diverse range of novel heterocyclic systems.

Pyrrole (B145914) Synthesis:

The utility of these dinitrobutadiene intermediates in forming pyrrole structures is documented. Specifically, the reaction of 1,4-disubstituted 2,3-dinitro-1,3-butadienes with isocyanides, such as tosylmethyl isocyanide (TosMIC), in the presence of a base, leads to the formation of polysubstituted pyrroles. researchgate.net This reaction proceeds through a sequence of base-induced addition, elimination, and cyclization steps. researchgate.net This method provides a direct route to highly functionalized pyrrole rings, which are key components in many biologically active molecules and advanced materials.

Table 2: Synthesis of Pyrroles from Dinitrobutadiene Intermediates

Reactants Product Type Reaction Type

Isoxazole (B147169) Synthesis:

While the direct cycloaddition of the aforementioned dinitrobutadiene intermediates to form isoxazoles is not explicitly described in the reviewed literature, the synthesis of isoxazoles from nitro compounds is a well-established field in organic chemistry. nih.govresearchgate.netrsc.orgorganic-chemistry.orgmdpi.com Generally, isoxazoles are synthesized via the 1,3-dipolar cycloaddition of a nitrile oxide with a dipolarophile (an alkene or alkyne). nih.govrsc.org Primary nitro compounds are common precursors for the in-situ generation of nitrile oxides. nih.govorganic-chemistry.org

Given the presence of nitro groups, it is conceivable that the dinitrobutadiene intermediate, or a derivative thereof, could be manipulated to participate in a cycloaddition to form an isoxazole ring. For instance, partial reduction or modification of one nitro group could potentially lead to a precursor for an intramolecular nitrile oxide cycloaddition if a suitable dipolarophile is present in one of the substituents. However, this remains a hypothetical pathway for this specific system without direct literature evidence.

A general representation of isoxazole synthesis from a nitro compound precursor is shown below:

Table 3: General Isoxazole Synthesis via Nitrile Oxide Cycloaddition

Precursor Intermediate Reactant Product Reaction Type

Applications in Advanced Functional Materials and Optoelectronics

Role in Organic Semiconductor Development

The development of high-performance organic semiconductors is a cornerstone of modern electronics, enabling innovations in flexible displays, sensors, and renewable energy technologies. Thiophene-based π-conjugated materials are a significant class of organic semiconductors due to their excellent charge transport characteristics and chemical stability. nih.gov The compound 2,5-Bis(2-thienyl)-3,4-dinitrothiophene serves as a critical precursor for creating electron-deficient units within these semiconductor structures.

The design of high-performance thiophene-based organic semiconductors hinges on a deep understanding of the relationship between molecular structure, solid-state packing, and charge carrier transport. nih.govspringerprofessional.deresearchgate.netresearchgate.net Key design strategies involve the chemical modification of the conjugated backbone to tune electronic and photophysical properties. cmu.edu One highly effective strategy is the incorporation of strong electron-withdrawing groups onto the π-system. cmu.edu

The dinitrothiophene moiety is a potent electron-withdrawing unit. Its inclusion in a thiophene-based polymer backbone significantly lowers the energy level of the Lowest Unoccupied Molecular Orbital (LUMO). For instance, Density Functional Theory (DFT) calculations have shown that the nitro groups can lower the LUMO by as much as 1.3 eV compared to unsubstituted analogues, which enhances the material's electron affinity and makes it suitable for n-type semiconductor applications. This targeted orbital energy tuning is a fundamental principle in designing materials for specific electronic devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). nih.gov The planarity of the molecule and intermolecular interactions, such as π-stacking, are also critical factors that influence charge transport in the solid state. springerprofessional.deresearchgate.net

The modulation of charge carrier properties—specifically the type (hole or electron) and mobility—is crucial for optimizing semiconductor performance. A key strategy involves systematically altering the electron affinity of the monomer units within a conjugated polymer. researchgate.net Introducing potent electron-accepting groups into the thiophene (B33073) backbone can systematically shift the dominant charge transport from hole-conduction (p-type) to electron-conduction (n-type). researchgate.netnih.gov

Research using thiophene-1,1-dioxide, an analogue with strong electron-withdrawing properties similar to dinitrothiophene, demonstrates this principle effectively. Increasing the number of these electron-deficient units in an oligomer backbone can cause a shift in the conducting orbital from the Highest Occupied Molecular Orbital (HOMO) to the LUMO. nih.gov This ability to tune the charge carrier polarity within the same class of materials is a significant advantage. Functionalizing the thiophene backbone not only alters the electronic structure but also influences molecular planarity and reorganization energy, which directly impact charge transfer integrals and, consequently, charge carrier mobility. rsc.org Therefore, incorporating units derived from this compound is a deliberate strategy to create materials with tailored, and often enhanced, electron transport characteristics. rsc.org

Integration into Organic Photovoltaic Cells (OPVs)

Organic photovoltaic cells represent a promising low-cost, flexible alternative to conventional inorganic solar cells. epfl.ch The performance of these devices is intrinsically linked to the properties of the organic semiconductors used in the active layer. The development of donor-acceptor (D-A) copolymers has been a particularly successful approach, and units derived from this compound play a vital role as powerful acceptor components. case.edursc.org

In the architecture of D-A copolymers for OPVs, electron-rich donor units are alternated with electron-deficient acceptor units along the polymer backbone. This structure creates an intramolecular charge transfer character that governs the material's optical and electronic properties. The strong electron-withdrawing nature of the 3,4-dinitrothiophene moiety makes its derivatives, such as thienopyrazines and thieno[3,4-b]thiadiazoles, highly effective acceptor building blocks. ossila.com

The synthesis of these copolymers often involves the chemical modification of 2,5-dibromo-3,4-dinitrothiophene (B14878). ossila.comresearchgate.net The nitro groups can be reduced to amines, which are then condensed to form the desired heterocyclic acceptor unit, while the bromo groups at the 2 and 5 positions allow for polymerization with a donor comonomer via cross-coupling reactions like Stille or Suzuki coupling. ossila.com This modular approach allows for the systematic tuning of the polymer's HOMO and LUMO energy levels to optimize them for photovoltaic applications. case.edursc.org

Table 1: Properties of a D-A Material Derived from 2,5-dibromo-3,4-dinitrothiophene

PropertyValueSignificance
Material Type Small Molecule Hole-Transporting Material (DPTP-4D)Can replace common materials like Spiro-OMeTAD
Application Perovskite Solar Cells (n-i-p planar)Demonstrates versatility beyond just OPVs
Power Conversion Efficiency (PCE) 20.18%High performance indicates effective charge transport
Stability High environmental, thermal, and light-soaking stabilityCrucial for long-term device operation

Data sourced from Ossila. ossila.com

The most common device structure for OPVs is the bulk heterojunction (BHJ), where the D-A copolymer is blended with a fullerene or non-fullerene acceptor to form the photoactive layer. epfl.chiosrjournals.org The power conversion efficiency (PCE) of these devices is a key metric of performance. The incorporation of strong acceptor units derived from dinitrothiophene can significantly enhance PCE. nrel.gov

Table 2: Example Photovoltaic Performance of High-Efficiency OPVs

Polymer SystemVoc (V)Jsc (mA/cm2)Fill Factor (FF)PCE (%)
PTB7 / PC71BM (with DIO additive)0.7514.50.697.40
P3HT / PCBM (with RGO-TiO2 layer)---1.94
PCPDTBT / CdTe(c)-CdSe(a)---1.8

This table presents data for various high-performance OPV systems to provide context for the efficiencies achievable in the field. Data sourced from multiple studies. epfl.chiosrjournals.orgnrel.gov

Beyond the intrinsic electronic properties of the materials, the performance of a BHJ solar cell is critically dependent on the morphology of the active layer. researchgate.nettum.de An ideal morphology consists of an interpenetrating network of donor and acceptor domains with feature sizes on the nanoscale, which is essential for efficient exciton (B1674681) dissociation at the D-A interface and subsequent charge transport to the respective electrodes. mdpi.commdpi.com

The chemical structure of the D-A copolymer, including the dinitrothiophene-derived acceptor unit, influences its solubility, crystallinity, and intermolecular interactions. These characteristics, in turn, dictate how the polymer phase-separates from the second acceptor material during the film deposition and annealing process. nih.gov The planarity and rigidity of the polymer backbone can promote the formation of well-ordered, crystalline domains that enhance charge mobility. researchgate.net Techniques such as using solvent additives or sequential deposition can be employed to "lock in" a favorable, robust morphology that is less sensitive to processing variations, leading to higher and more reproducible device efficiencies. researchgate.netnih.gov The design of copolymers containing dinitrothiophene units must therefore consider not only the electronic tuning but also the resulting solid-state packing and its influence on the final active layer nanostructure. tum.de

Development of Near-Infrared (NIR) Active Materials

The quest for organic molecules that are active in the near-infrared (NIR) region, particularly in the first (NIR-I, 700-1000 nm) and second (NIR-II, 1000-1700 nm) biological windows, is driven by their potential in applications such as bio-imaging, sensing, and therapy. The reduced light scattering and minimal tissue autofluorescence in the NIR range allow for deeper tissue penetration and higher image resolution. acs.orgresearchgate.net The 3,4-dinitrothiophene moiety serves as a powerful electron-accepting unit that, when incorporated into donor-acceptor-donor (D-A-D) or donor-π-acceptor-π-donor (D-π-A-π-D) architectures, can significantly lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, thereby narrowing the HOMO-LUMO gap and shifting the emission to longer wavelengths. acs.org

A key strategy to achieve NIR emission involves the conversion of the 3,4-dinitrothiophene core into a thieno[3,4-c] acs.orgnih.govresearchgate.netthiadiazole (TTD) system. This is typically achieved through the reduction of the nitro groups on a precursor like 2,5-dibromo-3,4-dinitrothiophene, followed by cyclization. The resulting TTD core is a strong electron acceptor and forms the basis for a variety of NIR fluorophores. acs.orgresearchgate.net By attaching various electron-donating groups to the 2,5-positions of the TTD core, the intramolecular charge transfer (ICT) characteristics can be fine-tuned to achieve emission in the desired NIR-I and NIR-II windows. acs.orgnih.gov

Researchers have designed and synthesized a range of TTD-based fluorophores with a D-A-D structure, where the TTD unit acts as the acceptor (A) and different aromatic or heterocyclic moieties serve as the donors (D). For instance, two NIR-II dyes based on the acceptor 4,6-di(2-thienyl)thieno[3,4-c] acs.orgnih.govresearchgate.netthiadiazole (TTDT) have been developed. nih.gov These dyes, when encapsulated in nanoparticles, exhibited strong NIR-II fluorescence signals and showed significant accumulation at tumor sites in vivo, demonstrating their potential for high-quality bio-imaging. nih.gov

Another study focused on D-π-A-π-D fluorophores where TTD was the acceptor, carbazole (B46965) was the donor, and thiophene acted as the π-spacer. acs.org These molecules displayed emission maxima in the NIR-I region, extending into the NIR-II range. acs.orgresearchgate.net The optical properties of these derivatives are highly dependent on their molecular geometry and the nature of the donor and spacer units.

Table 1: Optical Properties of Thienothiadiazole-Based NIR Fluorophores

Fluorophore DerivativeAcceptor CoreDonor/Spacer UnitsAbsorption Max (λmaxabs, nm)Emission Max (λem, nm)Emission RangeReference
TTDT-TFThieno[3,4-c] acs.orgnih.govresearchgate.netthiadiazoleTributyl(5-(9,9-dioctyl-9H-fluoren-2-yl)thiophen-2-yl)stannane~780>1000NIR-II nih.gov
TTDT-TSFThieno[3,4-c] acs.orgnih.govresearchgate.netthiadiazole(5-(9,9'-spirobi[fluoren]-2-yl)thiophen-2-yl)tributylstannane~785>1000NIR-II nih.gov
TTD-HexT-CbzThieno[3,4-c] acs.orgnih.govresearchgate.netthiadiazoleCarbazole / Hexylthiophene638~850-1000+NIR-I to NIR-II acs.org
TTD-T-CbzThieno[3,4-c] acs.orgnih.govresearchgate.netthiadiazoleCarbazole / Thiophene651~850-1000+NIR-I to NIR-II acs.org

This table is generated based on data from the referenced literature and is for illustrative purposes.

Materials that can efficiently convert absorbed light, particularly in the NIR region, into heat are known as photothermal agents. This property is the basis of photothermal therapy (PTT), a minimally invasive cancer treatment where localized heating induced by laser irradiation leads to the ablation of tumor cells. While organic dyes are explored for PTT, specific research detailing the photothermal conversion efficiency of fluorophores directly derived from this compound is limited. However, the broader class of thiophene-based derivatives and D-A materials are known to exhibit photothermal properties. For instance, a diradical-featured organic small-molecule photothermal material based on 4,6-di(2-thienyl)thieno[3,4-c] acs.orgnih.govresearchgate.netthiadiazole has been developed, showing a high photothermal conversion efficiency of 75%. bohrium.com This suggests that the thienothiadiazole core, which can be synthesized from dinitrothiophene precursors, is a promising platform for developing photothermal agents. The mechanism often involves non-radiative decay pathways from the photo-excited state, which dissipate energy as heat. nih.gov The development of nanogels conjugated with NIR dyes is one strategy to enhance the delivery and efficacy of these photothermal agents. nih.gov

Potential Applications in Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs)

The semiconducting nature of conjugated thiophene-based materials makes them prime candidates for use in organic electronic devices such as Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs). The ability to tune the frontier molecular orbital energy levels (HOMO and LUMO) through the incorporation of electron-donating and electron-withdrawing groups is crucial for designing efficient charge-transporting and light-emitting materials.

The thieno[3,4-b]thiadiazole unit, derived from the dinitrothiophene precursor, is an excellent electron acceptor and has been incorporated into various copolymers for OFET applications. These materials typically exhibit p-type (hole-transporting) behavior. For example, copolymers of thieno[3,2-b]thiophene (B52689) and benzothiadiazole have been synthesized and tested in OFETs, demonstrating good hole mobilities. researchgate.net In one study, two donor-acceptor small molecules based on thieno[3,2-b]pyrrole (donor) and benzo[c] acs.orgnih.govresearchgate.netthiadiazole (acceptor) were synthesized. nih.gov The device based on the more crystalline, curved molecule (TP-BT4T-TP) showed a significantly higher hole mobility of up to 0.0259 cm²/Vs compared to its linear analogue. nih.gov Another study on thieno[2,3-b]thiophene-based small molecules reported a hole mobility of 0.42 cm² V⁻¹ s⁻¹ with an on/off ratio exceeding 10⁸, highlighting the impact of molecular packing and crystallinity on device performance. rsc.org

In the realm of OLEDs, the strong electron-accepting nature of the thieno[3,4-b]thiadiazole core makes it a valuable building block for creating NIR emitters. By designing D-A cyclic oligomers that incorporate triphenylamine (B166846) as the donor and 4,6-bisthienylthieno[3,4-c]thiadiazole as the acceptor, researchers have developed materials with bright NIR emission beyond 900 nm. bohrium.com An OLED device based on one of these cyclic trimers achieved a notable external quantum efficiency (EQE) of 0.15% with electroluminescence peaking in the NIR region. bohrium.com This demonstrates the potential of engineering molecules derived from the dinitrothiophene scaffold for high-performance NIR OLEDs, which are sought after for applications in night-vision displays, optical communication, and medical diagnostics.

Table 2: Performance of OFETs Based on Thienothiadiazole Derivatives

SemiconductorDevice ArchitectureHole Mobility (μ) (cm²/Vs)On/Off Ratio (Ion/Ioff)Annealing Temp. (°C)Reference
TP-BT4T-TPBottom-Gate, Bottom-Contact0.0259> 104120 nih.gov
TP-BT2TT-TPBottom-Gate, Bottom-Contact5.41 x 10-5> 103120 nih.gov
TT-BT (with C9H19 side chain)-0.13.5 x 103- researchgate.net
Compound 1 (thieno[2,3-b]thiophene derivative)-0.42> 108- rsc.org

This table presents a selection of performance data from the referenced literature and is for illustrative purposes.

Structure Property Relationships and Molecular Engineering

Influence of Substituent Effects on Electronic and Optical Characteristics

Substituents, which are atoms or groups of atoms that replace hydrogen on a parent structure, have a profound impact on the electronic and optical behavior of a molecule. In 2,5-Bis(2-thienyl)-3,4-dinitrothiophene, the nitro and thienyl groups are the key substituents that dictate its properties.

The nitro group (–NO₂) is one of the most powerful electron-withdrawing groups in organic chemistry, a property that stems from both inductive and resonance effects. researchgate.netnih.gov This strong electron-withdrawing nature significantly influences the distribution of electron density within the molecule's framework. nih.gov

In this compound, the two nitro groups are attached to the central thiophene (B33073) ring. Their primary role is to lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This effect is substantial; compared to unsubstituted terthiophenes, the nitro groups in this compound lower the LUMO energy level by approximately 1.3 eV. This reduction in LUMO energy enhances the material's electron affinity, making it a more effective n-type semiconductor.

The strong electron-attracting properties of the nitro group can be described using various models, including cSAR (charge of the substituent active region), which effectively quantifies its electron-attracting ability regardless of its position on a cyclic system. researchgate.net The versatile reactivity of nitro compounds originates from this reduction in electron density, making the molecule susceptible to reactions with nucleophiles or single-electron transfer processes. nih.gov Density Functional Theory (DFT) calculations have determined the specific energy levels for this compound, providing quantitative insight into the effect of the nitro substituents.

Table 1: Frontier Molecular Orbital Energies of this compound

Property Energy Value
HOMO (Highest Occupied Molecular Orbital) -5.16 eV
LUMO (Lowest Unoccupied Molecular Orbital) -3.41 eV
Band Gap (ΔE) 1.75 eV

Data obtained from Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level.

Thiophene is a fundamental building block in the synthesis of organic electronic materials due to its ability to facilitate π-conjugation. mdpi.com In this compound, the two thienyl groups attached at the 2- and 5-positions of the central dinitrothiophene ring extend the π-conjugated system across the entire molecular backbone.

This extended conjugation is crucial for charge delocalization. DFT calculations reveal that the Highest Occupied Molecular Orbital (HOMO) is delocalized across the entire conjugated terthiophene-like structure. In contrast, the LUMO is primarily localized on the electron-deficient, nitro-substituted central thiophene ring. This spatial separation of the HOMO and LUMO is characteristic of an intramolecular charge transfer.

The degree of π-conjugation can be influenced by the number of thienyl rings in an oligomer. nih.gov As the number of rings increases, the energy levels of the filled ligand-based π orbitals are raised, while the energies of the unoccupied ligand π* orbitals fall, leading to changes in the electronic and photophysical properties. nih.gov The planarity between the central thiophene and the outer thienyl groups is also a key factor; while some non-coplanarity can enhance solubility, it may also reduce π-orbital overlap.

Correlating Molecular Structure with Charge Transport Properties

The efficiency of charge movement through an organic material, known as charge mobility, is not solely a property of a single molecule but is heavily dependent on how molecules interact and arrange themselves in the solid state.

Efficient charge transport in organic semiconductors relies on the close packing of molecules, which facilitates orbital overlap between adjacent molecules. The molecular structure of this compound and its derivatives allows for several types of intermolecular interactions that govern their solid-state organization.

Intermolecular Interactions: Organic semiconductors are held together by weak van der Waals forces, including π-π stacking and other non-covalent interactions. henu.edu.cn In thiophene-based materials, specific interactions involving the sulfur atoms, such as S–S and S–π interactions, can provide additional pathways for charge transport. henu.edu.cnrsc.org The crystal packing of this compound derivatives exhibits face-to-face π-stacking with intermolecular distances ranging from 3.47 to 3.65 Å, which facilitates charge transport.

Solid-State Organization: The way molecules arrange themselves into larger structures, or motifs, is critical. Thermal annealing can induce structural transitions to more ordered phases, which can significantly alter charge transport properties by changing the nature of intermolecular interactions. rylene-wang.com The structural alteration of polymer backbones, for example, by introducing different spacer units, can improve crystallinity and molecular packing, leading to enhanced charge carrier mobility. mdpi.com

Table 2: Influence of Intermolecular Interactions on Charge Transport in Thiophene-Based Semiconductors

Interaction Type Description Effect on Charge Transport
π-π Stacking Overlap of π-orbitals between parallel aromatic rings. Primary pathway for charge hopping. nih.gov
S–S Interaction Interaction between sulfur atoms on adjacent molecules. Can provide an additional charge transport pathway. rylene-wang.com
S–π Interaction Interaction between a sulfur atom and the π-system of a neighboring molecule. Can improve mobility and reduce threshold voltage in transistors. henu.edu.cn

| C–H···O Interaction | Weak hydrogen bonding involving nitro groups. | Helps to stabilize the crystal structure. nih.gov |

Rational design involves making deliberate chemical modifications to a molecule to achieve desired properties. For organic semiconductors, a key goal is the precise tuning of the HOMO and LUMO energy levels to optimize performance in devices like solar cells or transistors. diva-portal.orgnih.gov This is often achieved by following a donor-acceptor (D-A) design principle. rsc.org

In the context of this compound, the dinitrothiophene core acts as a strong acceptor (A), while the thienyl units function as donors (D). The energy levels can be tuned by modifying either the donor or acceptor components.

Strengthening the Acceptor: Introducing stronger electron-withdrawing groups on the central ring or using a core with inherently higher electron affinity will lower the LUMO level, while leaving the HOMO level relatively unchanged. rsc.org

Strengthening the Donor: Using more electron-rich flanking groups (e.g., adding electron-donating substituents to the thienyl rings) will raise the HOMO level, with a smaller effect on the LUMO. rsc.org

Modifying the π-Linker: Altering the conjugated spacer that connects donor and acceptor units can also be used to systematically tune the HOMO and LUMO levels and, consequently, the band gap. diva-portal.org

This modular approach provides a toolbox for designing new derivatives with tailored electronic properties. nih.gov For example, creating a donor-acceptor-donor structure (A'-D-A-D-A') by adding further acceptor groups to the ends of the thienyl moieties can modulate the electronic properties and lead to either n-type, p-type, or ambipolar charge transport behavior. nih.gov

Quantitative Structure-Property Relationship (QSPR) and Machine Learning Approaches for Material Discovery

Navigating the vast chemical space of possible thiophene derivatives to find optimal materials is a significant challenge. nih.gov High-throughput computational screening, aided by QSPR and machine learning (ML), offers a powerful strategy to accelerate this discovery process. researchgate.net

QSPR models establish a mathematical correlation between a molecule's structure (represented by numerical descriptors) and its properties. nih.govnih.gov Machine learning takes this a step further by training algorithms on large datasets of known materials to predict the properties of new, untested compounds. researchgate.net

For thiophene-based materials, ML models have been developed to predict key electronic properties like ionization potential, electron affinity, and band gap directly from the molecular graph. nih.gov Techniques such as the Weisfeiler-Lehman (WL) graph kernel method can be used with a Gaussian process regressor (GPR) to build accurate predictive models. nih.gov These models have been successfully applied to diverse datasets including polycyclic aromatic hydrocarbons, thienoacenes, and their nitro-substituted derivatives. nih.gov The development of large, publicly available databases of quantum-chemical properties is crucial for training these models and enabling the rapid discovery of materials with targeted electronic structures. researchgate.net Such approaches are particularly valuable for identifying materials with rare properties, such as low band gaps, which are often difficult to find through traditional experimental synthesis alone. researchgate.net

Future Research Directions and Emerging Challenges

Development of Green and Sustainable Synthetic Methodologies for Production

The conventional synthesis of 2,5-Bis(2-thienyl)-3,4-dinitrothiophene and its precursors, such as 2,5-dibromo-3,4-dinitrothiophene (B14878), often relies on harsh reagents like concentrated nitric and sulfuric acids. researchgate.net Future research must prioritize the development of green and sustainable synthetic protocols to minimize environmental impact and enhance safety. nih.gov This involves exploring energy-efficient and environmentally friendly processes that reduce hazardous byproducts and improve atom economy. nih.govnih.gov

Key areas for investigation include:

Microwave-Assisted Synthesis : This technique can dramatically shorten reaction times, reduce solvent usage, and often leads to higher yields and cleaner products compared to conventional heating. mdpi.commdpi.com Applying microwave irradiation to the nitration and coupling steps in the synthesis of dinitrothiophene derivatives could offer a more sustainable pathway. nih.govmdpi.com

Ultrasound-Mediated Synthesis : Sonochemistry presents another green approach, using ultrasonic irradiation to enhance reaction rates and yields. mdpi.com It is considered an eco-friendly process due to energy conservation and waste minimization. mdpi.com

Biocatalysis : The use of enzymes or whole cells as catalysts offers high selectivity under mild conditions, typically in aqueous media, eliminating the need for harsh solvents and metal catalysts. mdpi.com Research into enzymes capable of catalyzing the specific nitration or C-C coupling reactions required would be a significant breakthrough.

Solvent-Free or Green Solvent Reactions : Moving away from traditional organic solvents towards solvent-free conditions (grinding/milling) or benign solvents like water is a core principle of green chemistry. nih.govmdpi.com

Table 1: Comparison of Conventional vs. Emerging Green Synthetic Methodologies

Methodology Key Advantages Challenges for Dinitrothiophene Synthesis Relevant Findings
Conventional Heating Well-established protocols. Requires harsh acids, long reaction times, high energy consumption. Standard synthesis involves nitration with HNO₃/H₂SO₄. researchgate.net
Microwave-Assisted Rapid heating, shorter reaction times, higher yields, reduced solvent volume. mdpi.commdpi.com Requires specialized equipment; optimization of reaction conditions needed. Proven effective for various heterocyclic compounds, suggesting high potential. mdpi.commdpi.com
Ultrasound-Mediated Enhanced reaction rates, energy conservation, waste minimization. mdpi.com Scalability can be a concern; substrate-specific effectiveness. A powerful technique to enhance reaction rates and product yield. mdpi.com

| Biocatalysis | High selectivity, mild reaction conditions, use of green media (e.g., water). mdpi.com | Identifying or engineering suitable enzymes for specific nitration/coupling. | A prominent sustainable technique in pharmaceutical synthesis. mdpi.com |

Advanced In-Situ Characterization of Thin Film Morphology and Device Interfaces

The performance of organic electronic devices is critically dependent on the morphology of the semiconductor thin film and the quality of the interfaces between different layers. rsc.org Spontaneous morphological changes after deposition can lead to degradation of device performance. rsc.org Therefore, advanced in-situ characterization techniques are essential to understand and control the film growth process in real-time.

Future research should employ a suite of in-situ techniques to monitor the formation of this compound thin films:

Real-time Spectroscopic Ellipsometry : To monitor film thickness, optical properties, and surface roughness during deposition.

Electron Diffraction Techniques : Methods like Reflection High-Energy Electron Diffraction (RHEED) provide information on the crystallinity and orientation of the growing film. elsevier.com

Photoemission Spectroscopy : In-situ X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoemission Spectroscopy (UPS) can be used to study the chemical composition and electronic properties of the surface and interfaces as they form. elsevier.com

Atomic Force Microscopy (AFM) : In-situ AFM allows for the direct visualization of morphological evolution, such as the aggregation of initial monolayer films into disconnected islands, which can drastically affect charge transport. rsc.org

Table 2: In-Situ Techniques for Thin Film Analysis

Technique Information Obtained Relevance to Dinitrothiophene Devices
Reflection High-Energy Electron Diffraction (RHEED) Surface crystallography, film growth mode, surface reconstruction. elsevier.com Optimizing deposition conditions for highly ordered crystalline films.
In-situ Spectroscopic Ellipsometry Film thickness, optical constants, interface quality. elsevier.com Real-time control over film properties and multilayer device fabrication.
In-situ Atomic Force Microscopy (AFM) Surface topography, morphological changes, grain size evolution. rsc.org Understanding and preventing spontaneous structural reconfigurations that degrade performance. rsc.org

| In-situ XPS/UPS | Surface elemental composition, chemical states, work function, HOMO level. elsevier.com | Characterizing the electronic structure at the critical semiconductor-dielectric and semiconductor-electrode interfaces. |

Exploration of Novel Supramolecular Assemblies and Polymer Architectures Incorporating the Dinitrothiophene Core

The intrinsic properties of the this compound molecule, such as its non-coplanar structure and strong electron-withdrawing nitro groups, can be harnessed to create novel materials. Future work should focus on designing sophisticated supramolecular assemblies and polymer architectures. Research has shown that the precursor 2,5-dibromo-3,4-dinitrothiophene is a versatile building block for creating more complex molecules and polymers through reactions like Stille or Suzuki couplings. ossila.com The resulting structures often feature a central thiophene (B33073) core with significant quinoid character due to the electron-withdrawing nitro groups. A key challenge and opportunity lie in controlling the interplanar angles between the central and lateral thiophene rings, which influences both π-orbital overlap and solubility. Furthermore, the solid-state assembly can be guided by halogen-bonding interactions between halogen atoms and the nitro groups, a feature observed in related dinitrothiophene structures. researchgate.net

Addressing Stability and Longevity Issues in Organic Electronic Devices Derived from the Compound

A primary obstacle for the practical application of organic electronics is their operational stability. phd.shprinceton.edu Thiophene-based materials, in particular, are susceptible to degradation from environmental factors and operational stress. phd.shprinceton.edudiva-portal.org Research indicates that degradation in thiophene-based organic electrochemical transistors (OECTs) arises from the combined effects of oxidative and reductive bias stress. phd.shprinceton.edu A critical degradation mechanism involves the reaction of dissolved oxygen at the gold electrode interface, which produces mobile reactive species that destroy the conjugation of the organic semiconductor, thereby disrupting charge transport. phd.shprinceton.edunorthwestern.edu

Future research must focus on strategies to mitigate these degradation pathways:

Electrode Material and Interface Engineering : Replacing catalytic gold electrodes with non-catalytic alternatives or passivating the electrode surface with self-assembled monolayers can prevent the formation of destructive reactive oxygen species. phd.shprinceton.edunorthwestern.edu

Encapsulation and Packaging : Developing effective encapsulation layers is crucial to protect the active material from oxygen and moisture, although intrinsic material stability remains the ultimate goal. colorado.edu

Molecular Design : Tuning the molecule's frontier energy levels, particularly the HOMO level, can enhance its intrinsic air stability. researchgate.net

Control of Film Morphology : Creating films with larger, more ordered crystalline grains can reduce the density of defect sites at grain boundaries where degradation often initiates. colorado.edu

Integration into Multicomponent Systems and Hybrid Materials

The unique electronic properties of the dinitrothiophene core make it a promising candidate for integration into multicomponent and hybrid systems to unlock emergent properties and enhanced functionalities. This involves combining the organic semiconductor with other materials, such as inorganic nanoparticles or other polymers. For instance, creating hybrid systems by functionalizing quantum dots or plasmonic nanoparticles with thiophene-based ligands derived from this compound could modify their photophysical properties for advanced optoelectronic and sensing applications. Another avenue is the development of composite materials, such as blending poly(3,4-dinitrothiophene) with single-walled carbon nanotubes (SWCNTs), which has been shown to create a metal-free catalyst for hydrogen evolution. ossila.com

High-Throughput Screening and Computational Material Discovery Approaches for New Applications

The traditional, one-at-a-time approach to materials discovery is too slow to explore the vast chemical space of possible dinitrothiophene derivatives. tri.global Future progress will be accelerated by integrating high-throughput and computational strategies. arxiv.org

Computational Discovery : Techniques like Density Functional Theory (DFT) can predict the electronic structure (e.g., HOMO/LUMO energies) and properties of hypothetical molecules before they are synthesized. tri.global Machine learning models trained on computational and experimental data can further accelerate the screening of vast virtual libraries of compounds to identify candidates with desired properties for specific applications. researchgate.netcam.ac.uk This "closed-loop" approach, where AI-guided models suggest new materials that are then synthesized and tested, promises to revolutionize materials discovery. arxiv.orgresearchgate.net

High-Throughput Screening (HTS) : HTS technologies, which involve the rapid, automated testing of large compound libraries, are essential for discovering new functionalities. ewadirect.comdovepress.com For instance, a conjugated polythiophene has been used as a fluorescent sensor for the high-throughput screening of antimicrobial agents. nih.gov Similar platforms could be developed to screen libraries of this compound derivatives for applications in areas like sensing, catalysis, or therapeutics, significantly accelerating the pace of discovery. ewadirect.comnih.gov

Q & A

Q. Critical Parameters :

  • Catalyst loading (1–5 mol% Pd) and solvent polarity (THF or DMF) affect coupling efficiency.
  • Nitration temperature and stoichiometry (2.2–3.0 equiv HNO₃) prevent side reactions.

How is this compound characterized using spectroscopic techniques, and what key spectral markers should researchers anticipate?

Basic Research Focus
Characterization relies on multimodal analysis:

  • ¹H/¹³C-NMR :
    • Thienyl protons appear as doublets (δ 6.8–7.5 ppm, J = 3–5 Hz).
    • Nitro groups deshield adjacent protons, shifting peaks downfield (δ 8.0–8.5 ppm) .
  • IR Spectroscopy : Strong NO₂ asymmetric/symmetric stretches (~1520 cm⁻¹ and ~1350 cm⁻¹) confirm nitration .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) validate the molecular weight (calc. 322.23 g/mol).

Q. Example Computational Results :

PropertyValue (eV)Application Relevance
HOMO-LUMO Gap2.3–2.7Organic Photovoltaics
Electron Affinity3.1n-Type Semiconductors

What are the typical physical properties (e.g., melting point, solubility) of this compound, and how do structural modifications alter these properties?

Q. Basic Research Focus

  • Melting Point : Nitrothiophenes typically exhibit high m.p. (>250°C) due to strong intermolecular dipole interactions .
  • Solubility : Limited in polar solvents (water, ethanol) but soluble in DMF or DMSO. Alkyl side chains (e.g., hexyl groups) improve solubility in organic solvents .

Q. Structural Effects :

  • Adding electron-withdrawing groups (e.g., -CN) increases thermal stability but reduces solubility.
  • Bulky substituents (e.g., tert-butyl) lower crystallinity, favoring amorphous film formation .

What are the challenges in achieving regioselective nitration in the synthesis of 3,4-dinitrothiophene derivatives, and how can reaction conditions be optimized?

Advanced Research Focus
Regioselectivity is influenced by electronic and steric factors:

  • Electron-Deficient Cores : Thiophene’s electron-rich nature directs nitration to positions 3 and 4. However, over-nitration at adjacent positions can occur.
  • Optimization Strategies :
    • Use mixed acids (HNO₃/Ac₂O) at 0°C to slow reaction kinetics.
    • Protect reactive sites with temporary directing groups (e.g., sulfonic acid) .

Reaction Monitoring : TLC or in-situ IR tracks nitro group introduction. Quenching at 50% conversion improves selectivity.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.